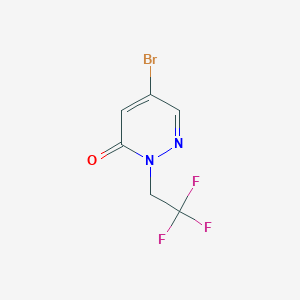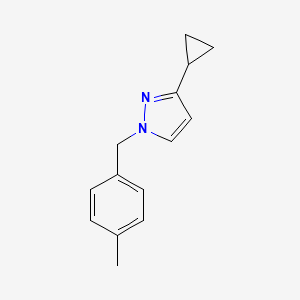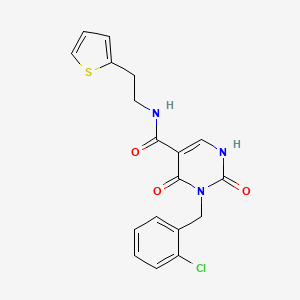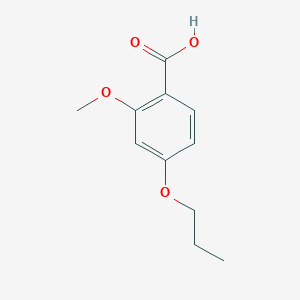
5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is a derivative of pyridazinone, which is a class of compounds known for their potential applications in drug discovery. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of polysubstituted pyridazinones, such as the related 4,5,6-trifluoropyridazin-3(2H)-one, involves sequential nucleophilic aromatic substitution processes. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the substituents on the pyridazinone ring . Additionally, the synthesis of pyridine derivatives through carbon-carbon coupling reactions is also relevant, as demonstrated by the preparation of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and NMR are commonly used for the structural characterization of pyridine derivatives . Density functional theory (DFT) calculations, including the use of B3LYP, CAMB3LYP, and B3PW91 functionals with a 6-31++G(d,p) basis set, can be employed to optimize the geometric structure and predict vibrational frequencies and chemical shifts . The crystal and molecular structure of related compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, has been determined using X-ray crystallography, which could provide a model for understanding the structure of this compound10.
Chemical Reactions Analysis
The reactivity of pyridine derivatives in various chemical reactions, such as Suzuki cross-coupling, is well-documented . The use of 5-bromo-2-pyridylzinc iodide in coupling reactions to produce cross-coupling products is another example of the chemical versatility of brominated pyridine compounds . These reactions could be relevant to the functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be explored through experimental and computational studies. For instance, the non-linear optical (NLO) properties and the HOMO-LUMO energies of 5-Bromo-2-(trifluoromethyl)pyridine have been determined using TD-DFT methods . Similarly, the NLO properties of other pyridine derivatives have been computed and found to be significant due to the conjugation effect . These studies suggest that this compound may also exhibit interesting optical and electronic properties.
Applications De Recherche Scientifique
Spectroscopic and Optical Properties
- Steady State Absorption and Fluorescence Study : A study by Desai et al. (2016) examined the absorption and emission spectra of pyridazin-3(2H)-one derivatives, including a compound similar to 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one. The research focused on understanding the ground and excited state dipole moments, contributing to the knowledge of their spectroscopic behavior in various solvents. This study can be essential for understanding the photophysical properties of such compounds (Desai et al., 2016).
Synthetic Applications
Palladium-Catalyzed Cross-Coupling Synthesis : Estevez et al. (1999) described the use of Palladium-catalyzed cross-coupling reactions for synthesizing pyridazin-3(2H)-one derivatives substituted at the 5-position, starting from bromopyridazinones. This process is significant in the synthesis of various derivatives, potentially including the compound (Estevez et al., 1999).
Novel One-Pot Synthesis Method : Basanagouda et al. (2011) discovered a novel method for synthesizing 2-phenyl-5-(o-hydroxyphenyl)-pyridazin-3(2H)-ones and 5-(o-hydroxyphenyl)-pyridazin-3(2H)-ones. This method involves a reaction of 4-bromomethylcoumarins with phenylhydrazine and hydrazinehydrate under controlled alkaline conditions, which might be applicable for synthesizing the compound in focus (Basanagouda et al., 2011).
Chemical Properties and Reactions
- Fluorescence Quenching Analysis : Desai et al. (2017) conducted a study on fluorescence quenching for a biologically active 3(2H)-pyridazinone derivative, which shares structural similarities with this compound. This research provides insights into the fluorescence properties and interaction with other substances, which could be relevant for the compound (Desai et al., 2017).
Propriétés
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-5(13)12(11-2-4)3-6(8,9)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZJTCBNZVWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN(C1=O)CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B3011906.png)
![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)


![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)

![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)